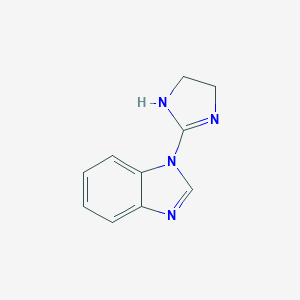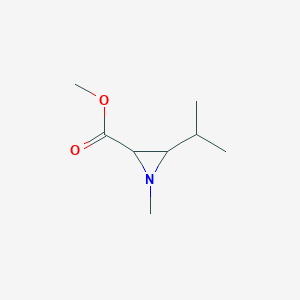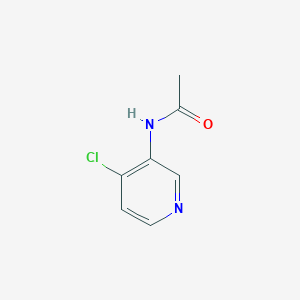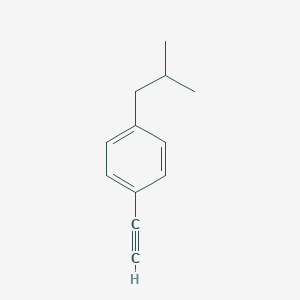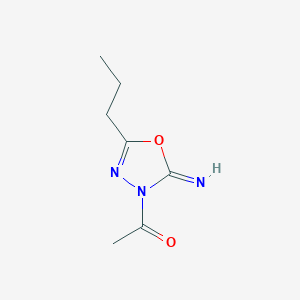
1-(2-Imino-5-propyl-1,3,4-oxadiazol-3-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Imino-5-propyl-1,3,4-oxadiazol-3-yl)ethanone, also known as IMPE, is a synthetic compound that has gained significant attention in the scientific research community due to its potential applications in various fields. IMPE is a heterocyclic compound that contains an oxadiazole ring, which is known for its unique properties that make it a promising candidate for drug discovery.
Wirkmechanismus
The exact mechanism of action of 1-(2-Imino-5-propyl-1,3,4-oxadiazol-3-yl)ethanone is not fully understood, but it is believed to act on the GABAergic system, which is involved in the regulation of neuronal excitability. 1-(2-Imino-5-propyl-1,3,4-oxadiazol-3-yl)ethanone has been found to enhance the activity of GABA receptors, leading to increased inhibition of neuronal activity and reduced seizure activity.
Biochemische Und Physiologische Effekte
1-(2-Imino-5-propyl-1,3,4-oxadiazol-3-yl)ethanone has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of ion channels, and the inhibition of oxidative stress. These effects are thought to contribute to the anticonvulsant and neuroprotective properties of 1-(2-Imino-5-propyl-1,3,4-oxadiazol-3-yl)ethanone.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(2-Imino-5-propyl-1,3,4-oxadiazol-3-yl)ethanone is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. 1-(2-Imino-5-propyl-1,3,4-oxadiazol-3-yl)ethanone has also been found to exhibit low toxicity, making it a safe candidate for further research. However, one limitation of 1-(2-Imino-5-propyl-1,3,4-oxadiazol-3-yl)ethanone is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on 1-(2-Imino-5-propyl-1,3,4-oxadiazol-3-yl)ethanone. One area of interest is the development of novel therapeutic agents based on the structure of 1-(2-Imino-5-propyl-1,3,4-oxadiazol-3-yl)ethanone. Another area of interest is the investigation of the potential applications of 1-(2-Imino-5-propyl-1,3,4-oxadiazol-3-yl)ethanone in the treatment of neurological disorders, such as epilepsy and anxiety disorders. Additionally, further research is needed to fully understand the mechanism of action of 1-(2-Imino-5-propyl-1,3,4-oxadiazol-3-yl)ethanone and its potential effects on other physiological systems.
Synthesemethoden
The synthesis of 1-(2-Imino-5-propyl-1,3,4-oxadiazol-3-yl)ethanone involves the reaction of propyl hydrazine with ethyl acetoacetate in the presence of sodium ethoxide to form 5-propyl-1,3,4-oxadiazol-2-amine. The resulting compound is then reacted with ethyl chloroacetate to obtain 1-(2-imino-5-propyl-1,3,4-oxadiazol-3-yl)ethanone. The synthesis of 1-(2-Imino-5-propyl-1,3,4-oxadiazol-3-yl)ethanone is relatively simple and can be carried out using standard laboratory equipment.
Wissenschaftliche Forschungsanwendungen
1-(2-Imino-5-propyl-1,3,4-oxadiazol-3-yl)ethanone has been studied extensively for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and neuroscience. 1-(2-Imino-5-propyl-1,3,4-oxadiazol-3-yl)ethanone has been found to exhibit anticonvulsant, anxiolytic, and neuroprotective properties, making it a promising candidate for the development of novel therapeutic agents.
Eigenschaften
CAS-Nummer |
127351-21-7 |
|---|---|
Produktname |
1-(2-Imino-5-propyl-1,3,4-oxadiazol-3-yl)ethanone |
Molekularformel |
C7H11N3O2 |
Molekulargewicht |
169.18 g/mol |
IUPAC-Name |
1-(2-imino-5-propyl-1,3,4-oxadiazol-3-yl)ethanone |
InChI |
InChI=1S/C7H11N3O2/c1-3-4-6-9-10(5(2)11)7(8)12-6/h8H,3-4H2,1-2H3 |
InChI-Schlüssel |
HGAMZUKPWMRUCA-UHFFFAOYSA-N |
SMILES |
CCCC1=NN(C(=N)O1)C(=O)C |
Kanonische SMILES |
CCCC1=NN(C(=N)O1)C(=O)C |
Synonyme |
1,3,4-Oxadiazol-2(3H)-imine, 3-acetyl-5-propyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



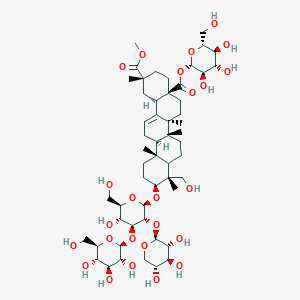
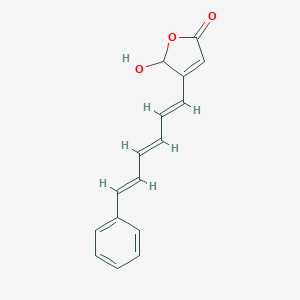
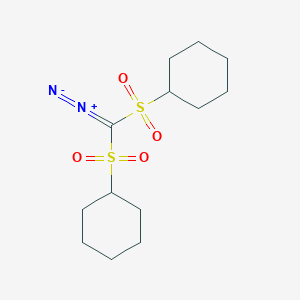
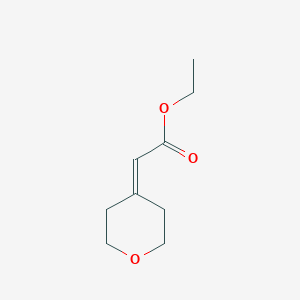
![[(1R,5S,6R)-8-azabicyclo[3.2.1]octan-6-yl] acetate](/img/structure/B145178.png)
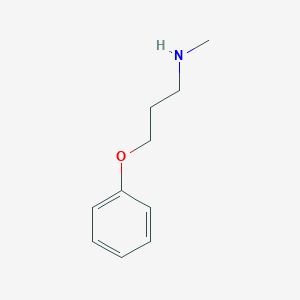
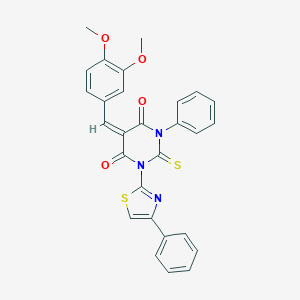
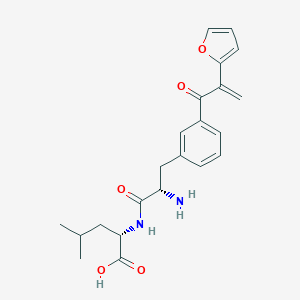
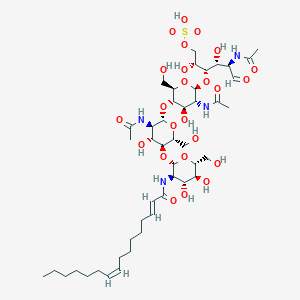
![6-(4-Methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B145186.png)
